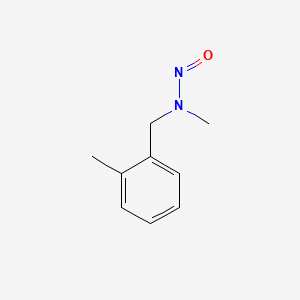
2-Nonyl-4-hydroxyquinoline N-oxide
Übersicht
Beschreibung
2-Nonyl-4-quinolinol 1-oxide: is an organic compound belonging to the class of 4-hydroxy-2-alkylquinolines. These compounds contain a quinoline moiety with a hydroxyl group attached to the C4 atom and an alkyl chain attached to the C2 atom
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Nonyl-4-chinolinol-1-oxid kann durch einen mehrstufigen Prozess erfolgen. Ein gängiges Verfahren umfasst die partielle Reduktion einer Nitrogruppe im vorletzten Zwischenprodukt, die zur Bildung des N-Oxids führt . Die Synthesefolge beginnt typischerweise mit 3-Oxododecansäurephenylamid und beinhaltet chromatographische Reinigungsschritte .
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für 2-Nonyl-4-chinolinol-1-oxid sind nicht umfassend dokumentiert. Die Synthese im Labormaßstab beinhaltet kontrollierte Reaktionsbedingungen und Reinigungsschritte, um die gewünschte Ausbeute und Reinheit des Produkts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Nonyl-4-chinolinol-1-oxid durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essentiell für die Modifizierung der Struktur der Verbindung und die Steigerung ihrer biologischen Aktivität .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Persäuren können zur Oxidation der Verbindung verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden für Reduktionsreaktionen eingesetzt.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zur Bildung von Chinolin-N-Oxiden führen, während Reduktion Chinolinderivate mit veränderten funktionellen Gruppen liefern kann .
Wissenschaftliche Forschungsanwendungen
2-Nonyl-4-chinolinol-1-oxid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von 2-Nonyl-4-chinolinol-1-oxid beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Es wirkt als Inhibitor der Atmungskette, indem es an das mitochondriale Cytochrom-b-Protein bindet, einen Bestandteil des Komplexes III . Diese Interaktion stört den Elektronentransfer und die Protonentranslokation, was zur Hemmung der Zellatmung führt .
Wirkmechanismus
The mechanism of action of 2-Nonyl-4-quinolinol 1-oxide involves its interaction with various molecular targets. It acts as an inhibitor of the respiratory chain by binding to the mitochondrial cytochrome b protein, a component of complex III . This interaction disrupts electron transfer and proton translocation, leading to the inhibition of cellular respiration .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 2-Heptyl-4-chinolinol-1-oxid
- 2-Decyl-4-chinolinol-1-oxid
- 2-Nonyl-4-chinolon
Vergleich: 2-Nonyl-4-chinolinol-1-oxid ist durch seine spezifische Alkylkettenlänge und das Vorhandensein der N-Oxid-Funktionsgruppe einzigartig. Diese strukturelle Einzigartigkeit trägt zu seinen unterschiedlichen biologischen Aktivitäten und seiner chemischen Reaktivität im Vergleich zu anderen ähnlichen Verbindungen bei .
Eigenschaften
IUPAC Name |
1-hydroxy-2-nonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19(15)21/h9-10,12-14,21H,2-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFNTDPGDPZMCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953562 | |
| Record name | 1-Hydroxy-2-nonylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316-66-5 | |
| Record name | Nonyl-4-hydroxyquinoline-N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nonyl-4-quinolinol 1-oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08453 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Hydroxy-2-nonylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride](/img/structure/B1207607.png)







![1-(7-Amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentitol](/img/structure/B1207621.png)
